molecular formula C11H13NO4 B1318108 N-Carbomethoxy-L-phenylalanine CAS No. 41844-91-1

N-Carbomethoxy-L-phenylalanine

Cat. No. B1318108
CAS RN: 41844-91-1
M. Wt: 223.22 g/mol
InChI Key: QGICDLYPUUZBIV-VIFPVBQESA-N
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Description

Synthesis Analysis

The biosynthesis of L-phenylalanine, a precursor to N-Carbomethoxy-L-phenylalanine, has been studied extensively. A systematic engineering approach has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors such as benzaldehyde or benzyl alcohol . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Scientific Research Applications

Pyrrole Protection of l-Phenylalanine

The compound has been used in the quantitative pyrrole protection of l-phenylalanine in aqueous media. This methodology highlights the simplicity of combining DMTHF or aqueous succinaldehyde, amines to deliver pyrrole-tethered chiral motifs under mild conditions .

Biosynthesis of L-Phenylalanine

N-Carbomethoxy-L-phenylalanine has been used in the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors such as benzaldehyde or benzyl alcohol .

Production of Bioactive Ureas

The compound has been used to construct bioactive ureas as ASK1 and PI3K inhibitors .

Development of Cofactor Self-Sufficient System

The compound has been used in the development of a cofactor self-sufficient system for the production of L-phenylalanine from benzyl alcohol without any addition of reductant .

Future Directions

N-Carbomethoxy-L-phenylalanine has potential therapeutic and environmental applications. It can be synthesized from inexpensive aromatic precursors, opening up possibilities for cost-effective production . Furthermore, the phenylpropanoid pathway, which includes phenylalanine, plays a pivotal role in land colonization of early plants, providing protective secondary metabolites including flavonoids and lignin . This suggests potential future directions in the study of N-Carbomethoxy-L-phenylalanine and its role in plant biology .

properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICDLYPUUZBIV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516408
Record name N-(Methoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbomethoxy-L-phenylalanine

CAS RN

41844-91-1
Record name N-(Methoxycarbonyl)-L-phenylalanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbomethoxy-L-phenylalanine
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Record name N-(Methoxycarbonyl)-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Methoxycarbonyl)-L-phenylalanine
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Record name N-CARBOMETHOXY-L-PHENYLALANINE
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Synthesis routes and methods

Procedure details

2-Amino-3-phenyl-propionic acid (1.65 g) was dissolved in 1 N NaOH (10 mL), and Na2CO3 (530 mg) was added. The mixture was cooled to 0° C. and methyl chloroformate was added slowly, and then stirred for overnight at room temperature. The mixture was washed with DCM and acidified with 3 mL of 2N HCl, and then was taken up in ether (200 mL). The organic phase was dried over sodium sulfate. Removing the solvent to give 2-Methoxycarbonylamino-3-phenyl-propionic acid (1.95 g, 87%) as an off-white solid.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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